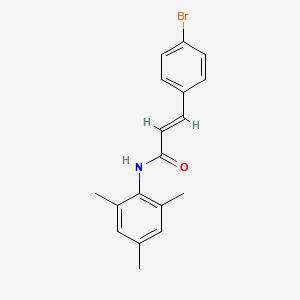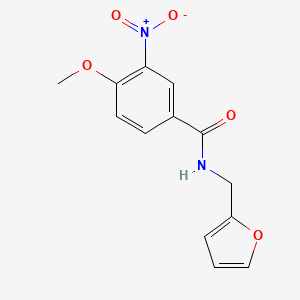![molecular formula C12H13N5OS B5710853 2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5710853.png)
2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, commonly known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
CTAP acts as a selective antagonist of the KOR, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. KOR activation has been shown to produce analgesia, dysphoria, and aversion. CTAP binds to the KOR with high affinity and blocks the binding of endogenous ligands, such as dynorphins, which are involved in the regulation of pain and stress.
Biochemical and Physiological Effects:
CTAP has been shown to produce a range of biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have shown that CTAP inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. In vivo studies have shown that CTAP produces analgesic effects in animal models of pain and stress.
Advantages and Limitations for Lab Experiments
CTAP has several advantages for lab experiments, including its high affinity and selectivity for the KOR, its ability to cross the blood-brain barrier, and its stability in aqueous solutions. However, CTAP has some limitations, including its relatively low solubility in water, which can limit its bioavailability and require the use of organic solvents for administration.
Future Directions
There are several future directions for research on CTAP, including:
1. Further studies on the role of KOR in neurological disorders, including depression, anxiety, and drug addiction.
2. Development of CTAP derivatives with improved solubility and bioavailability.
3. Investigation of the potential therapeutic applications of CTAP in autoimmune diseases, including rheumatoid arthritis and multiple sclerosis.
4. Study of the potential synergistic effects of CTAP with other drugs in cancer treatment.
5. Development of CTAP-based diagnostic tools for the detection of KOR expression in cancer cells.
Conclusion:
In conclusion, CTAP is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAP acts as a selective antagonist of the KOR and has been studied for its potential applications in various fields, including neuroscience, immunology, and cancer research. CTAP has several advantages for lab experiments, but also has some limitations. Future research directions for CTAP include further studies on the role of KOR in neurological disorders, development of CTAP derivatives, investigation of potential therapeutic applications in autoimmune diseases, study of synergistic effects with other drugs in cancer treatment, and development of diagnostic tools for KOR expression in cancer cells.
Synthesis Methods
The synthesis of CTAP involves the reaction of 4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with acetic anhydride in the presence of a base such as triethylamine. The reaction yields CTAP as a white crystalline solid with a melting point of 150-152°C.
Scientific Research Applications
CTAP has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, immunology, and cancer research. In neuroscience, CTAP has been shown to act as an antagonist of the kappa opioid receptor (KOR), which is involved in the regulation of pain, stress, and addiction. CTAP has been used to study the role of KOR in various neurological disorders, including depression, anxiety, and drug addiction.
In immunology, CTAP has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. CTAP has been used to study the role of cytokines in various autoimmune diseases, including rheumatoid arthritis and multiple sclerosis.
In cancer research, CTAP has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. CTAP has been used to study the potential therapeutic applications of KOR antagonists in cancer treatment.
properties
IUPAC Name |
2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c13-10(18)7-19-12-16-15-11(17(12)9-1-2-9)8-3-5-14-6-4-8/h3-6,9H,1-2,7H2,(H2,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYOHKZVSNHFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=C2SCC(=O)N)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(diethylamino)-2-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5710774.png)
![2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5710782.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5710790.png)
![1-[(4-fluorophenoxy)acetyl]indoline](/img/structure/B5710793.png)
![2,2-dibromo-N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-1-methylcyclopropanecarbohydrazide](/img/structure/B5710802.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5710819.png)


![3-{[(benzoylamino)carbonothioyl]amino}-4-methoxybenzoic acid](/img/structure/B5710832.png)
![N'-{[(4-methylphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5710833.png)
![3-(4-morpholinyl)-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenepropanohydrazide](/img/structure/B5710837.png)

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5710860.png)